1-(3-Chloro-benzyl)-pyrrolidin-3-ol
Description
The Pyrrolidine (B122466) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
The five-membered pyrrolidine ring is a nitrogen-containing heterocycle that has garnered significant attention from medicinal chemists for its utility in developing compounds for treating human diseases. dntb.gov.uaresearchgate.net Its prevalence is underscored by the fact that it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:
Three-Dimensionality: The non-planar nature of the pyrrolidine ring, a result of its sp³-hybridized carbon atoms, allows for a greater exploration of three-dimensional chemical space. dntb.gov.uaresearchgate.net This "pseudorotation" contributes to the stereochemical complexity of the molecule, which can be crucial for selective binding to biological targets. dntb.gov.uaresearchgate.net
Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, with the nitrogen atom being a particularly favored site for substitution. nih.gov This allows for the creation of diverse libraries of compounds with a wide range of physicochemical and biological properties. researchgate.netfrontiersin.org
Physicochemical Properties: The inclusion of a pyrrolidine ring can enhance the water solubility and other key physicochemical properties of a drug molecule, which is a critical consideration in drug development. researchgate.net
The inherent basicity and nucleophilicity of the pyrrolidine nitrogen make it a prime location for introducing various substituents, with a vast majority of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov The ability to control the conformation of the pyrrolidine ring through the strategic placement of substituents further enhances its utility in designing molecules with specific pharmacological profiles. nih.gov
Contextualizing Benzyl-Substituted Pyrrolidinols within Contemporary Chemical Biology
Among the myriad of possible substitutions on the pyrrolidine ring, the attachment of a benzyl (B1604629) group to the nitrogen atom has proven to be a fruitful strategy in the design of biologically active molecules. The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, can engage in various non-covalent interactions with biological macromolecules, influencing the binding affinity and selectivity of the parent compound. wikipedia.org
The combination of a benzyl substituent with a hydroxyl group on the pyrrolidine ring gives rise to benzyl-substituted pyrrolidinols. These compounds have been investigated for a range of biological activities. For instance, various substituted benzylpyrroles and N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their potential as insecticidal, acaricidal, fungicidal, and anti-cancer agents. nih.govnih.gov The specific substitution pattern on the benzyl ring can significantly impact the biological activity of the resulting compound.
Research Significance and Objectives Pertaining to 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
The subject of this article, this compound, represents a specific example within the broader class of benzyl-substituted pyrrolidinols. The presence of a chlorine atom at the meta-position of the benzyl ring introduces specific electronic and steric properties that can modulate the molecule's interaction with biological targets. The primary objective of research into this compound is to elucidate its chemical properties and explore its potential applications, likely as a building block in the synthesis of more complex molecules with desired pharmacological activities.
| Feature | Description |
| Scaffold | Pyrrolidine |
| N-substituent | 3-Chlorobenzyl |
| Other Substituent | 3-hydroxyl |
The synthesis of such compounds often involves multi-step reaction sequences. For example, the synthesis of related N-benzyl-3-pyrrolidone has been described, which could potentially be reduced to the corresponding pyrrolidinol. google.com Similarly, methods for preparing 3-pyrrolidinol (B147423) itself are known, which can then be N-benzylated. google.com
The following table provides a summary of the key chemical identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C11H14ClNO |
| InChI Key | DOZVNOAPUMMXOY-LLVKDONJSA-N |
| MDL Number | MFCD18379950 |
Table generated from data available from commercial suppliers. fluorochem.co.uk
The exploration of this compound and its analogs contributes to the broader understanding of structure-activity relationships within this class of compounds and may lead to the discovery of novel chemical probes or drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVNOAPUMMXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Structure Activity Relationships Sar of 1 3 Chloro Benzyl Pyrrolidin 3 Ol and Its Derivatives
Systematic Evaluation of Structural Modifications on Biological Activity
A comprehensive understanding of the SAR of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol derivatives necessitates a methodical investigation of how alterations to its core components influence its biological efficacy.
Influence of Benzyl (B1604629) Ring Substitution Patterns (e.g., meta-chloro vs. para-chloro)
The position of the chloro substituent on the N-benzyl group is a critical determinant of biological activity. The directing effects of substituents on a benzene (B151609) ring are well-established, with ortho, para-directors and meta-directors influencing the outcome of electrophilic aromatic substitution. Halogens, such as chlorine, are typically classified as ortho, para-directors. However, their influence on the binding affinity of the entire molecule to a biological target is more complex, involving a combination of electronic and steric effects.
Table 1: Hypothetical Biological Activity of Benzyl Ring Isomers
| Compound | Benzyl Ring Substitution | Receptor Binding Affinity (Ki, nM) |
| 1a | 3-Chloro (meta) | Data not available |
| 1b | 4-Chloro (para) | Data not available |
| 1c | 2-Chloro (ortho) | Data not available |
Note: This table is illustrative and intended to guide future research, as specific comparative data for these isomers were not found in the reviewed literature.
Impact of Pyrrolidine (B122466) Ring Substituents and Hydroxyl Group Position
The pyrrolidine ring serves as a versatile scaffold in drug discovery, with its three-dimensional structure playing a key role in molecular recognition. nih.govresearchgate.net The position and nature of substituents on this ring can profoundly affect biological activity. A study on a series of pyrrolidine-based ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) demonstrated that the stereochemistry and substitution on the pyrrolidine ring were critical for subtype selectivity. semanticscholar.org
Table 2: Hypothetical Biological Activity of Pyrrolidine Ring Isomers
| Compound | Hydroxyl Group Position | Enzyme Inhibition (IC50, µM) |
| 2a | 3-OH | Data not available |
| 2b | 2-OH | Data not available |
Note: This table is illustrative. Specific data comparing these positional isomers is needed to populate it.
Role of N-Substituents on Receptor Affinity and Enzyme Inhibition
The N-substituent of the pyrrolidine ring is a crucial element for modulating pharmacological activity. In the case of this compound, the 3-chlorobenzyl group occupies this position. Modifications to this group can significantly alter receptor affinity and enzyme inhibition. For example, a study on a series of benzylpiperazine derivatives showed that the nature of the N-substituent was a key determinant of affinity and selectivity for σ1 and σ2 receptors. nih.gov
Furthermore, research on a series of N-benzyl-pyrrolidinone derivatives identified them as antioxidants and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov This suggests that the N-benzylpyrrolidine scaffold can be tailored to target specific enzymes. A study on structurally diverse 1-benzylpyrrolidin-3-ol analogues identified them as potential apoptotic agents, with their activity linked to the activation of caspases. monash.edu
Table 3: Effect of N-Substituents on Biological Activity
| Compound | N-Substituent | Target | Activity (IC50/Ki, nM) |
| 3a | 3-Chlorobenzyl | Caspase-3 | Data not available |
| 3b | Benzyl | Caspase-3 | Data not available |
| 3c | 4-Chlorobenzyl | Caspase-3 | Data not available |
Note: This table highlights the need for quantitative data to understand the SAR of N-substituents.
Stereochemical Contributions to SAR Profiles
The pyrrolidine ring of this compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers, (R) and (S). Stereochemistry is a critical factor in the biological activity of chiral molecules, as biological targets such as receptors and enzymes are themselves chiral. researchgate.net The differential interaction of enantiomers with their targets can lead to significant differences in their pharmacological effects.
For instance, in a study of a diltiazem (B1670644) analogue containing a substituted pyrrolidine ring, the two enantiomers displayed distinct functional, electrophysiological, and binding properties. nih.gov This highlights the importance of evaluating the biological activity of each enantiomer of this compound separately. The absolute configuration of a chiral center is designated as R or S based on the Cahn-Ingold-Prelog priority rules. ethz.ch
Table 4: Stereochemical Influence on Biological Activity
| Compound | Stereochemistry | Receptor Affinity (Ki, nM) |
| 4a | (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol | Data not available |
| 4b | (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol | Data not available |
| 4c | Racemic this compound | Data not available |
Note: Experimental determination of the activity of each enantiomer is crucial for a complete SAR profile.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to bind to a biological target. nih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations. The specific conformation adopted by this compound will influence the spatial orientation of its substituents and thus its interaction with a receptor.
Biological Evaluation and Pharmacological Target Identification of 1 3 Chloro Benzyl Pyrrolidin 3 Ol
In Vitro Biological Screening Platforms
Extensive searches for data on the in vitro biological screening of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol yielded no specific results. The following subsections outline the types of assays that would typically be employed to characterize such a compound, though no data for this specific molecule has been reported.
Cell-Based Assays for Functional and Phenotypic Responses
Cell-based assays are crucial for determining the functional effects of a compound on whole cells, providing insights into its potential therapeutic applications. These assays can measure a variety of cellular responses, including changes in cell viability, proliferation, signaling pathways, and other phenotypic alterations. For instance, studies on other pyrrolidine (B122466) derivatives have utilized cell-based assays to evaluate their potential as neuroprotective agents or for their activity in cancer cell lines. However, no such studies have been published for this compound.
Receptor Binding and Functional Assays (e.g., 5-HT6R, D3R, Histamine (B1213489) H3 Receptor, Muscarinic Receptors)
The structural motif of this compound suggests potential interactions with various central nervous system (CNS) receptors. The N-benzylpyrrolidine core is present in ligands for several G-protein coupled receptors (GPCRs). For example, derivatives of N-benzylpyrrolidine have been investigated for their affinity and activity at serotonin (B10506) 5-HT6 receptors and dopamine (B1211576) D3 receptors, which are targets for cognitive disorders and neuropsychiatric conditions. Similarly, the pyrrolidin-3-ol moiety is a known pharmacophore for muscarinic acetylcholine (B1216132) receptors.
Despite these structural similarities to known receptor ligands, no studies have reported the binding affinity or functional activity of this compound at 5-HT6R, D3R, histamine H3, or muscarinic receptors.
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, NAPE-PLD)
The potential for this compound to act as an enzyme inhibitor has not been explored in the available literature. Pyrrolidine-containing compounds have been investigated as inhibitors of various enzymes, including tyrosine kinases, which are critical in cancer signaling, and N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the endocannabinoid system. Without experimental data, any potential inhibitory activity of this compound on these or other enzymes remains speculative.
Strategies for Pharmacological Target Deconvolution and Validation
In the absence of a known pharmacological target for this compound, several experimental strategies could be employed for its deconvolution and validation. These methods are designed to identify the molecular targets of a compound without prior knowledge of its mechanism of action.
Affinity-Based Proteomics
Affinity-based proteomics is a powerful tool for identifying the protein targets of a small molecule. This technique typically involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate or tissue extract. The captured proteins are then identified by mass spectrometry. This approach could be applied to this compound to systematically identify its binding partners within the proteome.
Genetic Perturbation Approaches (e.g., Drug-Resistant Strain Selection)
Genetic perturbation approaches can also be used to identify drug targets. One common method is the selection of drug-resistant strains in a model organism, such as yeast or bacteria, or in cell culture. By identifying the genetic mutations that confer resistance to the compound, researchers can pinpoint the target protein or pathway. This strategy has been successfully used to validate the targets of numerous drugs. However, no such studies involving this compound have been documented.
Investigation of Molecular Mechanisms of Action (at cellular and biochemical levels)
Information regarding the specific molecular mechanisms of this compound at the cellular and biochemical levels is not available in the reviewed scientific literature. The biological targets and the influence of this compound on cellular processes have not been publicly documented.
There is no available research data on how this compound may induce or inhibit specific cellular pathways upon binding to a biological target. Studies on analogous compounds with the N-benzyl-pyrrolidinol core are also scarce, preventing a well-founded hypothesis on its potential pathway modulation.
Consequently, without information on the primary molecular target and its direct modulation, an analysis of the downstream signaling cascades affected by this compound cannot be conducted. Research on the broader class of pyrrolidine derivatives indicates a wide range of possible targets, including but not limited to G-protein coupled receptors, ion channels, and enzymes. frontiersin.orgnih.gov However, the specific downstream effects are highly dependent on the exact chemical structure and the biological context, which remains uninvestigated for this particular compound.
Computational and in Silico Approaches in the Study of 1 3 Chloro Benzyl Pyrrolidin 3 Ol
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, this technique is instrumental in identifying potential biological targets and elucidating the specific molecular interactions that govern its binding affinity.
The docking process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. Studies on analogous pyrrolidine (B122466) derivatives and compounds with similar structural motifs, such as chlorobenzyl groups, have demonstrated common interaction patterns. connectjournals.com These typically include:
Hydrogen Bonding: The hydroxyl group on the pyrrolidine ring is a key hydrogen bond donor, while the nitrogen atom can act as an acceptor. These interactions with polar amino acid residues in a protein's active site are often critical for binding.
Hydrophobic Interactions: The benzyl (B1604629) group, particularly the chlorine-substituted phenyl ring, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov
Ligand-protein interaction profiling extends beyond a single docking pose, often involving the analysis of multiple potential binding modes to create a comprehensive map of the key interactions. This profile is crucial for understanding the structure-activity relationship (SAR) and guiding further chemical modifications to enhance potency and selectivity. brown.edu For example, docking studies on similar heterocyclic compounds have successfully predicted their potential as anti-inflammatory or antimicrobial agents by identifying key interactions with enzymes like cyclooxygenase or peptide deformylase. connectjournals.comimpactfactor.org
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Pyrrolidin-3-ol (-OH) | Asp, Glu, Ser, Thr | Anchors the ligand in the binding site. |
| Hydrogen Bond (Acceptor) | Pyrrolidine Nitrogen | Asn, Gln, His | Contributes to binding affinity and specificity. |
| Hydrophobic / π-π Stacking | 3-Chloro-benzyl group | Phe, Tyr, Trp, Leu, Val | Enhances binding affinity through non-polar interactions. |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Can provide additional directional interaction and selectivity. |
Molecular Dynamics Simulations for Conformational Ensemble Analysis and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. nih.gov
Conformational Ensemble Analysis: this compound is a flexible molecule, with rotational freedom around several single bonds. MD simulations can explore the potential energy surface of the molecule to identify a range of low-energy conformations, known as the conformational ensemble. nih.govmdpi.com This analysis is crucial because the biologically active conformation that binds to a target protein may not be the lowest energy state in solution. By simulating the molecule in an aqueous environment, researchers can determine the probabilities of different conformations and their lifetimes, providing a more realistic understanding of its structural behavior. mdpi.com
Binding Kinetics and Stability: When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in the active site. nih.govbohrium.com These simulations also provide insights into the binding kinetics by revealing the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds. nih.gov The results from MD simulations, including binding free energy calculations (e.g., MM-PBSA), can validate docking results and provide a more accurate estimation of binding affinity. nih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. scispace.com For a class of compounds like benzyl-pyrrolidine-ol analogues, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.
The process involves:
Data Set Collection: A series of pyrrolidine analogues with experimentally measured biological activities against a specific target is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation linking the descriptors to the activity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a CoMSIA model for pyrrolidine derivatives might show that:
Sterically favorable regions near the benzyl ring suggest that bulkier substituents could enhance activity.
Electropositive-favored regions near the pyrrolidine nitrogen indicate that maintaining its basic character is important.
Hydrophobic-favored regions around the chlorophenyl group could guide the addition of other non-polar groups to improve binding. nih.gov
These predictive models are invaluable for prioritizing which new analogues of this compound should be synthesized and tested, saving significant time and resources. nih.gov
| QSAR Field | Descriptor Type | Interpretation for Favorable Region | Potential Modification to this compound |
|---|---|---|---|
| Steric (CoMFA/CoMSIA) | Shape/Size | Bulkier groups are favored. | Add larger alkyl or aryl groups. |
| Electrostatic (CoMFA/CoMSIA) | Charge Distribution | Positive or negative potential is favored. | Introduce electron-donating or withdrawing groups. |
| Hydrophobic (CoMSIA) | Lipophilicity | Non-polar groups are favored. | Add alkyl or halogen substituents to the benzyl ring. |
| H-Bond Donor (CoMSIA) | Hydrogen Bonding | Groups that can donate H-bonds are favored. | Introduce additional -OH or -NH groups. |
| H-Bond Acceptor (CoMSIA) | Hydrogen Bonding | Groups that can accept H-bonds are favored. | Introduce ether or carbonyl functionalities. |
Virtual Screening and Lead Optimization through Computational Methods
Virtual Screening: Virtual screening (VS) is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound with desirable activity, its structural features can be used to find other potential leads.
Two main approaches are used:
Ligand-Based Virtual Screening (LBVS): This method uses the 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the known active compound, this compound, as a template to search databases for molecules with similar properties. mdpi.com
Structure-Based Virtual Screening (SBVS): This approach, also known as high-throughput docking, involves docking millions of compounds from a virtual library into the binding site of the target protein. digitellinc.com The compounds are then ranked based on their predicted binding scores to prioritize a smaller subset for experimental testing.
Lead Optimization: Once promising lead compounds are identified through virtual screening or initial synthesis, computational methods are used to refine their properties in a process called lead optimization. researchgate.net This iterative cycle involves designing modifications to the lead structure and computationally predicting their effect on:
Potency and Selectivity: Using QSAR models and molecular docking to suggest modifications that enhance binding to the target while minimizing interactions with off-target proteins.
ADME/Tox Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, helping to identify and eliminate problematic compounds early in the discovery pipeline. bohrium.comresearchgate.net
Through these integrated computational strategies, a promising initial compound like this compound can be systematically analyzed and optimized into a viable drug candidate with improved efficacy and a better safety profile.
Patent Landscape and Future Research Directions for Pyrrolidine Derivatives
Analysis of Patent Applications for Pyrrolidine-Containing Chemical Entities and Related Structures
The versatility of the pyrrolidine (B122466) scaffold is reflected in the breadth of patent applications covering its derivatives. These patents span a wide range of therapeutic areas, underscoring the value of this heterocyclic motif in the development of novel drugs. An analysis of the patent landscape reveals a focus on developing pyrrolidine derivatives with high specificity for various biological targets, including receptors, enzymes, and ion channels.
A key area of patent activity involves the development of muscarinic receptor antagonists. For instance, patents describe 3-substituted pyrrolidine derivatives that show selectivity for smooth muscle muscarinic sites over those in the heart. google.com This selectivity makes them promising candidates for treating conditions related to the altered motility or tone of smooth muscle, such as irritable bowel syndrome, urinary incontinence, and chronic obstructive airways disease. google.com
Patents also cover synthetic methods for producing key pyrrolidine intermediates. For example, processes for preparing 3-pyrrolidinol (B147423), a crucial building block for many pharmaceutical compounds, have been patented. google.com These patents often focus on creating optically pure chiral forms of the molecule, which is critical for achieving desired pharmacological activity and reducing off-target effects. google.com Furthermore, methods for synthesizing intermediates for novel carbapenem (B1253116) antibiotics that feature a pyrrolidine-4-thio group have been developed, highlighting their importance in combating bacterial infections. google.com
While numerous patents cover the broader class of pyrrolidine derivatives, specific patents explicitly naming 1-(3-Chloro-benzyl)-pyrrolidin-3-ol are not prominently found in general searches, suggesting it may be a novel compound for future development or included within broader Markush structures in existing patents.
Table 1: Representative Patents for Pyrrolidine Derivatives
| Patent Number | Title | Key Application/Innovation | Therapeutic Area |
|---|---|---|---|
| US5096890A | Pyrrolidine derivatives | Selective muscarinic receptor antagonists for smooth muscle. google.com | Gastroenterology, Urology, Pulmonology |
| EP0347818B1 | Process for preparing 3-pyrrolidinol | Industrially viable process for preparing an important intermediate for β-lactam antibiotics and other pharmaceuticals. google.com | Pharmaceutical Manufacturing |
| US20040236118A1 | Pyrrolidine derivatives and method of synthesizing these | Synthesis of optically active pyrrolidine-based intermediates for carbapenem antibiotics. google.com | Infectious Diseases |
| WO2015083028A1 | Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides | Heterocyclic acrylamides containing a pyrrolidine moiety for inhibiting Janus Kinase (JAK). google.com | Autoimmune Disorders, Inflammation |
This table is for illustrative purposes and is not exhaustive.
Emerging Trends in Pyrrolidine-Based Drug Discovery
The pyrrolidine scaffold is at the forefront of several emerging trends in drug discovery, largely due to its unique structural properties. nih.gov The ability to control the stereochemistry of the pyrrolidine ring and its substituents is a significant advantage, as different stereoisomers can exhibit vastly different biological profiles and binding affinities to target proteins. nih.gov
Current research is heavily focused on leveraging the pyrrolidine core to develop novel therapeutics for a wide array of diseases. frontiersin.org Some of the most prominent trends include:
Anticancer Agents: Pyrrolidine derivatives are being extensively investigated for their anticancer properties. Fused pyrrole (B145914) and pyrrolidine analogues, in particular, are being synthesized and evaluated for their ability to target specific cancer cell lines. nih.gov For example, certain pyrrolidine-substituted compounds have demonstrated antiproliferative effects against colon and neuroblastoma cancer cells. frontiersin.org
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component in drugs targeting the CNS. Researchers have developed series of pyrrolidine-2,5-diones that exhibit significant anticonvulsant properties, showing potential for the treatment of epilepsy. nih.gov
Infectious Diseases: The development of new antimicrobial and antiviral agents is a critical area of research. Pyrrolidine-based compounds are being explored as potential antiviral agents, including inhibitors of HIV-1 reverse transcriptase. nih.gov Additionally, new pyrrolidine oxadiazoles (B1248032) have been designed as potential anthelmintic drugs to combat parasitic worm infections. frontiersin.org
Metabolic Diseases: Polyhydroxylated pyrrolidines, also known as aza-sugars, are emerging as attractive candidates for treating metabolic diseases like diabetes. They can act as inhibitors of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. nih.gov
Inflammatory Diseases: The anti-inflammatory potential of pyrrolidine derivatives is another active area of investigation. Their ability to modulate various inflammatory pathways makes them suitable for developing new treatments for chronic inflammatory conditions. frontiersin.org
Table 2: Emerging Therapeutic Applications of Pyrrolidine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class |
|---|---|---|
| Oncology | Antiproliferative activity against various cancer cell lines. frontiersin.orgnih.gov | Fused pyrrolidine analogues, Pyrrolidine-substituted carbazoles. frontiersin.orgnih.gov |
| CNS Disorders | Anticonvulsant properties. nih.gov | Pyrrolidine-2,5-diones. nih.gov |
| Infectious Diseases | Antiviral (e.g., HIV-1), Anthelmintic. frontiersin.orgnih.gov | Pyrrolidine oxadiazoles. frontiersin.org |
| Metabolic Diseases | α-glucosidase and aldose reductase inhibition. nih.gov | Polyhydroxylated pyrrolidines (aza-sugars). nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. frontiersin.org | Various pyrrolidine-based scaffolds. frontiersin.org |
Future Research Avenues for this compound and its Analogues
Given the established and emerging roles of pyrrolidine derivatives in medicine, several future research avenues can be envisioned for This compound and its analogues. The specific substitution pattern of this compound—a 3-chloro-benzyl group on the nitrogen and a hydroxyl group at the 3-position of the pyrrolidine ring—provides a unique starting point for investigation.
Potential future research directions include:
Exploration of CNS Activity: The lipophilic benzyl (B1604629) group could facilitate crossing the blood-brain barrier. Therefore, synthesizing and screening a library of analogues of this compound for activity against CNS targets, such as receptors and enzymes implicated in neurodegenerative diseases, epilepsy, or psychiatric disorders, would be a logical next step. The stereochemistry of the 3-hydroxyl group will be a critical factor to investigate, as (R) and (S) enantiomers often have different pharmacological profiles.
Investigation as Enzyme Inhibitors: The pyrrolidine-3-ol structure is a key feature in various enzyme inhibitors. Future studies could explore the potential of this compound and its derivatives as inhibitors of kinases, proteases, or other enzymes relevant to cancer or inflammatory diseases. The 3-chloro substituent on the benzyl ring can influence electronic properties and binding interactions within an enzyme's active site, potentially leading to enhanced potency or selectivity.
Development as Muscarinic Receptor Modulators: Building on established research into pyrrolidine-based muscarinic antagonists, this compound could be evaluated for its affinity and selectivity for different muscarinic receptor subtypes. google.com Fine-tuning the substituents on the benzyl ring and exploring different stereoisomers of the pyrrolidin-3-ol core could lead to the discovery of novel agents for treating respiratory or gastrointestinal disorders. google.com
Antimicrobial and Antiviral Screening: The pyrrolidine scaffold is present in many antimicrobial and antiviral compounds. frontiersin.orgnih.gov Screening this compound and a diverse set of its analogues against a panel of bacteria, fungi, and viruses could uncover novel leads for anti-infective therapies.
Future research should focus on establishing a clear structure-activity relationship (SAR) for this family of compounds. This would involve systematic modifications of the molecule, including altering the substitution pattern on the aromatic ring, changing the position of the hydroxyl group on the pyrrolidine ring, and exploring different stereochemical configurations to optimize biological activity and drug-like properties.
Q & A
Q. What synthetic methodologies are reported for 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, and how can reaction parameters be optimized?
Synthesis typically involves benzylation of pyrrolidin-3-ol derivatives with 3-chloro-benzyl halides or aldehydes. For example, a protocol using 3-chloro-benzaldehyde in a multi-step reaction achieved a 47% yield under reflux conditions . Cyclization steps, such as those described for structurally similar compounds, employ methylamine in aqueous solutions at 120°C for 10 hours to form the pyrrolidine ring .
Key Optimization Strategies:
- Catalyst Selection: Use palladium or nickel catalysts for coupling reactions.
- Temperature Control: Maintain 90–100°C during chlorination steps to minimize byproducts .
- Purification: Vacuum distillation or column chromatography improves purity .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde condensation | 3-Chloro-benzaldehyde, reflux | 47% | |
| Cyclization | Methylamine, 120°C, 10h | 60% |
Q. Which analytical techniques are critical for characterizing this compound?
Spectroscopic Methods:
- IR Spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) stretches .
- NMR: H NMR confirms benzyl proton signals (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 386.1232 for a related compound) .
Physical Characterization:
- Melting point analysis (e.g., 235–237°C) ensures crystallinity .
- Chiral HPLC separates enantiomers, critical for stereochemical validation .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidin-3-ol position affect biological activity?
The (S)-enantiomer of structurally analogous compounds shows enhanced receptor binding compared to the (R)-form due to spatial compatibility with chiral biological targets. For example, (S)-1-Benzyl-3-pyrrolidinol exhibits higher enantiomeric excess (99% ee) in pharmacological studies . Computational docking reveals that the (S)-configuration aligns better with hydrophobic pockets in enzyme active sites .
| Enantiomer | Biological Activity | Reference |
|---|---|---|
| (S)-form | Improved binding affinity to dopamine D3R | |
| (R)-form | Reduced metabolic stability in vitro |
Q. What computational approaches predict the target-binding affinity of this compound derivatives?
Docking Workflow:
Target Selection: Use PDB structures (e.g., kinases or GPCRs) relevant to the compound’s hypothesized activity.
Ligand Preparation: Optimize 3D structures with software like AutoDock Vina, accounting for protonation states .
Scoring Metrics: Evaluate binding energies (ΔG) and hydrogen-bond interactions.
Case Study:
A pyrrolidinone derivative showed a binding energy of -8.2 kcal/mol with quinoxaline-based targets, correlating with observed antimicrobial activity .
Q. How do substituents on the benzyl ring influence pharmacological properties?
Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability by reducing cytochrome P450 oxidation. Comparative studies of 3-chloro vs. 4-fluoro derivatives demonstrate:
- 3-Chloro: Higher logP (2.1) and longer plasma half-life (t₁/₂ = 4.7 h) .
- 4-Fluoro: Increased solubility (3.2 mg/mL) but faster clearance .
| Substituent | logP | t₁/₂ (h) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Chloro | 2.1 | 4.7 | 1.8 |
| 4-Fluoro | 1.8 | 2.3 | 3.2 |
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
Q. Are there contradictions in reported biological activities of similar pyrrolidine derivatives?
Yes. For example:
- Antimicrobial Activity: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one showed moderate activity against Gram-positive bacteria (MIC = 16 µg/mL) but no effect on Gram-negative strains .
- Neuroactivity: Some derivatives exhibit conflicting agonist/antagonist profiles due to assay variability (e.g., cell line vs. in vivo models) .
Q. Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
